
1,1'-Biphenyl, 4-(methylthio)-4'-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of Functional Groups: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The trifluoromethyl group can be added using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale coupling reactions followed by functional group modifications. The choice of reagents, catalysts, and solvents is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- depends on its specific interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-(methylthio)-4’-(chloromethyl)-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
1,1’-Biphenyl, 4-(methylthio)-4’-(methoxy)-: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to other biphenyl derivatives.
Properties
CAS No. |
117530-19-5 |
|---|---|
Molecular Formula |
C14H11F3S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3S/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3 |
InChI Key |
SVGXPCRALQODSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


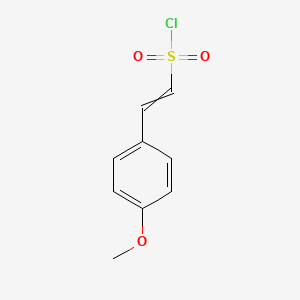
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
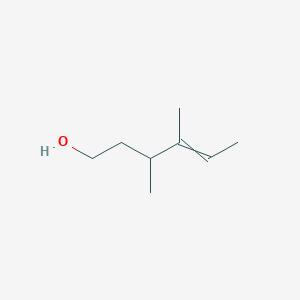
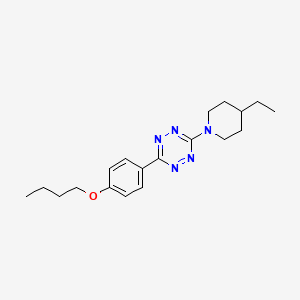
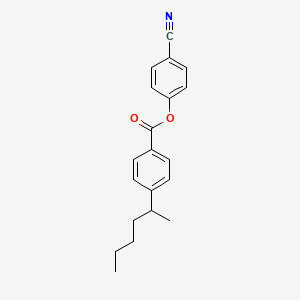
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
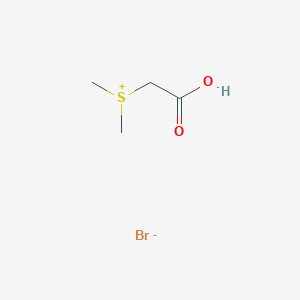
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

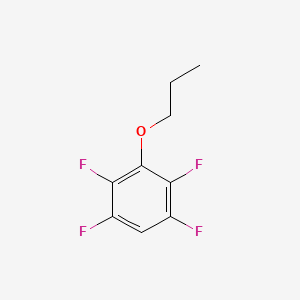
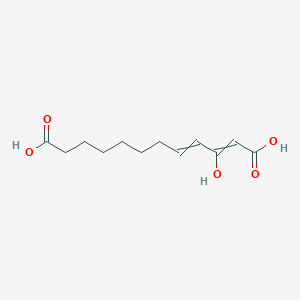
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
